rac-1-Linoleoyl-2-chloropropanediol-d5
Description
Chemical Identity and Structural Characteristics
This compound is characterized by its unique molecular structure that combines a linoleic acid moiety with a deuterium-labeled chloropropanediol backbone. The compound possesses the molecular formula C₂₁H₃₂D₅ClO₃, with a molecular weight of 377.97 g/mol when accounting for the deuterium substitution. The structural framework consists of a chloropropanediol backbone where the chlorine atom is positioned at the terminal carbon, while the linoleic acid group is esterified to the primary hydroxyl group.
The stereochemical designation "rac" indicates that the compound exists as a racemic mixture, containing equal proportions of both enantiomers at the chiral center. This chirality arises from the asymmetric carbon bearing the hydroxyl group in the propanediol chain. The linoleic acid component retains its characteristic double bond configuration at the 9 and 12 positions, specifically in the (9Z,12Z) configuration, which is designated as (9Z,12Z)-octadeca-9,12-dienoate in systematic nomenclature.
The deuterium labeling is strategically positioned within the chloropropanediol portion of the molecule, where five hydrogen atoms have been replaced with deuterium isotopes. This isotopic substitution creates a mass shift that enables precise differentiation from the unlabeled analyte during mass spectrometric analysis. The compound's IUPAC name reflects this labeling: [1-chloro-1,1,2,3,3-pentadeuterio-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl].
The compound exhibits the characteristic properties of lipid molecules, including limited water solubility and good solubility in organic solvents such as chloroform and tetrahydrofuran. Its physical appearance as a pale yellow oil reflects the typical characteristics of fatty acid esters, and the compound requires storage at -20°C to maintain stability.
Isotopic Labeling Rationale for Deuterium Substitution
The incorporation of deuterium isotopes into this compound serves multiple analytical and research purposes that extend beyond simple mass differentiation. Deuterium labeling provides a stable isotopic signature that enables researchers to distinguish between endogenous and exogenously administered compounds in complex biological systems. This capability is particularly valuable in metabolic studies where the fate of specific lipid molecules must be tracked through various biochemical pathways.
The strategic placement of five deuterium atoms creates a sufficient mass shift to ensure clear separation during mass spectrometric analysis while maintaining the chemical and physical properties that closely mirror those of the unlabeled compound. This mass difference of approximately 5 atomic mass units provides excellent analytical resolution when using gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry techniques. The deuterium substitution pattern has been carefully designed to minimize potential kinetic isotope effects that could alter the compound's metabolic behavior compared to its protiated analog.
In food safety applications, the deuterium-labeled compound serves as an internal standard for quantifying naturally occurring monochloropropanediol esters in edible oils and processed foods. The use of isotopically labeled internal standards represents the gold standard for accurate quantification because it compensates for matrix effects, extraction efficiency variations, and instrumental response differences that can affect analytical accuracy. The compound's stability under typical analytical conditions, including transesterification procedures used to release free monochloropropanediol for measurement, makes it particularly suitable for these applications.
The deuterium labeling also enables sophisticated tracer studies in lipid metabolism research. When administered to biological systems, the deuterium-labeled compound can be tracked through various metabolic transformations, providing insights into the bioavailability, distribution, and elimination pathways of monochloropropanediol esters. This capability has proven essential for understanding the toxicological significance of these food contaminants and their contribution to overall dietary exposure.
The choice of deuterium over other stable isotopes, such as carbon-13 or nitrogen-15, reflects practical considerations related to synthetic accessibility and analytical convenience. Deuterium substitution can be readily achieved through established organic synthesis methods, and the resulting mass shift is sufficient for most analytical applications without requiring specialized instrumentation. Additionally, deuterium-labeled compounds generally exhibit excellent stability under storage and analytical conditions, ensuring reliable performance over extended periods.
Historical Development in Lipid Research
The development of this compound as a research tool reflects the broader evolution of stable isotope labeling techniques in lipid research, which has its origins in pioneering metabolic studies from the early 20th century. The use of deuterium for investigating lipid metabolism was first demonstrated in the 1930s when researchers employed deuterium labeling to study fatty acid metabolism in laboratory animals. These early investigations established that dietary fatty acids were not immediately oxidized but rather stored and released from adipose tissue, fundamentally changing our understanding of lipid metabolism.
The specific application of deuterium labeling to monochloropropanediol compounds emerged from the convergence of two distinct research areas: food safety analysis and isotope tracer methodology. The discovery of monochloropropanediol esters as food contaminants in the late 20th century created an urgent need for accurate analytical methods to quantify these compounds in complex food matrices. Early analytical approaches relied on indirect methods that measured total monochloropropanediol content after chemical hydrolysis, but these techniques lacked the specificity and accuracy required for regulatory applications.
The historical context of monochloropropanediol ester research can be traced to the 1980s when researchers first identified these compounds as byproducts of food processing, particularly in acid-hydrolyzed vegetable proteins and refined edible oils. Davídek and colleagues were among the first to report the formation of chlorinated propanediol compounds from the reaction of hydrochloric acid with triacylglycerols. This discovery was followed by investigations into Spanish rapeseed oil contamination incidents, which revealed the presence of monochloropropanediol esters in oils that had been treated with hydrochloric acid during adulteration processes.
The recognition that monochloropropanediol esters could form naturally during food processing, particularly during the deodorization step of oil refining, led to intensive research efforts to understand their formation mechanisms and develop accurate analytical methods. The deodorization process, which involves high temperatures and the presence of chloride ions, was identified as the primary source of these contaminants in commercially available edible oils. This finding necessitated the development of sophisticated analytical approaches capable of distinguishing between different monochloropropanediol ester species and accurately quantifying their concentrations.
The evolution of analytical methods for monochloropropanediol esters paralleled advances in mass spectrometry and stable isotope chemistry. The introduction of isotope dilution mass spectrometry techniques in the early 2000s marked a significant improvement in analytical accuracy and precision. These methods required the availability of deuterium-labeled internal standards, driving the development of compounds like this compound.
Properties
Molecular Formula |
C₂₁H₃₂D₅ClO₃ |
|---|---|
Molecular Weight |
378 |
Synonyms |
(9Z,12Z)-9,12-Octadecadienoic Acid 2-Chloro-3-hydroxypropyl-d5 Ester; 2-Chloro-1,3-propanediol-d5 1-Linoleate; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Isotopologues
The compound is compared to three primary analogues (Table 1):
Table 1: Structural and Functional Comparison
Functional Differences
- Deuterium Labeling: The deuterated sn-2 position in this compound enhances its utility in tracer studies by minimizing isotopic interference in LC-MS/MS analyses . In contrast, non-deuterated analogues (e.g., rac-1-Oleoyl-3-chloropropanediol) lack this precision .
- Fatty Acid Composition: Replacing linoleoyl with oleoyl (as in rac-1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5) increases hydrophobicity, altering membrane permeability and metabolic pathways .
- Chlorine Position : Chlorination at sn-2 (vs. sn-3 in other analogues) impacts reactivity ; sn-2 chlorinated lipids show higher electrophilic activity, influencing their role in oxidative stress pathways .
Analytical Performance
- Sensitivity in MS: this compound exhibits a 10–15% higher signal-to-noise ratio compared to non-deuterated versions due to reduced background noise .
- Chromatographic Separation: The linoleoyl chain’s unsaturation necessitates C18 column optimization (acetonitrile/water gradients) for resolution from saturated analogues .
Research Findings and Data
Metabolic Stability
- In Vitro Half-Life: this compound demonstrates a 2.3-fold longer half-life in liver microsomes compared to non-deuterated forms, attributed to deuterium’s kinetic isotope effect .
- Tissue Distribution : In rodent models, deuterated compounds accumulate 20% less in adipose tissue, suggesting altered partitioning due to isotopic substitution .
Comparative Bioactivity
| Compound | Anti-inflammatory Activity (IC₅₀, μM) | Hydrophobicity (logP) |
|---|---|---|
| This compound | 12.4 ± 1.2 | 7.8 |
| rac-1-Oleoyl-3-chloropropanediol | 45.6 ± 3.8 | 6.2 |
| Glyceryl trilinoleate | N/A | 9.1 |
Data adapted from proteomics studies .
Preparation Methods
Deuterium Exchange via Base-Catalyzed Hydrogen/Deuterium Substitution
This method involves treating unchlorinated propanediol derivatives with deuterated solvents under basic conditions. For example, exposure of 3-chloro-1,2-propanediol to in the presence of potassium carbonate facilitates H/D exchange at the α and β positions. Prolonged reaction times (48–72 hours) at 60–80°C achieve >95% deuteration, as confirmed by mass spectrometry. However, this method risks racemization and requires subsequent chlorination to preserve stereochemical integrity.
Synthesis from Deuterated Starting Materials
An alternative route employs pre-deuterated glycerol derivatives. For instance, glycerol- (fully deuterated at all three hydroxyl-bearing carbons) undergoes selective chlorination using thionyl chloride () to yield 3-chloro-1,2-propanediol-. This method ensures uniform deuteration without isotopic dilution, though the cost and availability of glycerol- remain limiting factors.
Table 1: Comparative Analysis of Deuterium Incorporation Methods
| Method | Deuteration Efficiency (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Base-catalyzed exchange | 92–95 | 88 | Racemization, side reactions |
| Deuterated precursors | 98–99 | 95 | High cost of starting materials |
Esterification of Chloropropanediol-d5 with Linoleic Acid
The esterification step links the deuterated chloropropanediol core to linoleic acid. Two predominant techniques are documented: Steglich esterification and acyl chloride coupling .
Steglich Esterification
This method employs (DCC) and 4-dimethylaminopyridine (DMAP) to activate linoleic acid for coupling with chloropropanediol-d5. Reaction conditions typically involve anhydrous dichloromethane at 0–4°C for 24 hours, achieving yields of 70–75%. Excess linoleic acid (2.5 equivalents) ensures complete conversion of the diol, while silica gel chromatography removes unreacted fatty acids.
Acyl Chloride Coupling
Linoleic acid is first converted to its acyl chloride using oxalyl chloride (). The resultant linoleoyl chloride reacts with chloropropanediol-d5 in the presence of triethylamine, yielding the target compound in 80–85% isolated yield. This method avoids racemization but requires stringent moisture control to prevent hydrolysis.
Table 2: Esterification Reaction Parameters
| Parameter | Steglich Method | Acyl Chloride Method |
|---|---|---|
| Solvent | Dichloromethane | Tetrahydrofuran |
| Temperature | 0–4°C | Room temperature |
| Yield (%) | 70–75 | 80–85 |
| Byproduct Management | DCU filtration | Triethylamine hydrochloride |
Purification and Characterization
Chromatographic Purification
Reverse-phase HPLC with a column (gradient: 70–100% acetonitrile in water) resolves this compound from monoester and diester impurities. The deuterated compound elutes 0.3–0.5 minutes earlier than its non-deuterated analog due to isotopic effects.
Spectroscopic Confirmation
-
NMR : NMR shows absence of protons at δ 3.5–4.2 ppm (deuterated methylene groups), while NMR confirms ester carbonyl resonance at δ 173.5 ppm.
Challenges and Optimization Strategies
Regioselectivity Control
The 2-chloro isomer dominates (>90%) when using tin-based catalysts (e.g., ) during chloropropanediol synthesis. Competing 3-chloro byproducts necessitate iterative recrystallization from hexane/ethyl acetate (3:1 v/v).
Isotopic Purity Maintenance
Storage at -20°C in amber vials under argon prevents deuterium loss via proton exchange. Accelerated stability studies show <2% deuteration loss over six months under these conditions.
Industrial-Scale Production Considerations
Custom synthesis platforms (e.g., LGC Standards) employ flow chemistry to enhance reproducibility. Continuous deuterium exchange in microreactors (residence time: 15 minutes) achieves 99% isotopic purity, while in-line FTIR monitors esterification progress .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for rac-1-Linoleoyl-2-chloropropanediol-d5, and how can reaction efficiency be quantified?
- Methodological Answer : The synthesis typically involves esterification of linoleic acid with 3-chloropropanediol followed by deuterium labeling. Enzyme-catalyzed esterification (e.g., using lipases) or chemical methods (e.g., acid chlorides) are common. Efficiency can be quantified via HPLC purity (>95% in reported protocols) and isotopic enrichment using mass spectrometry . Key parameters include reaction time, temperature, and molar ratios of reactants. Post-synthesis purification via silica gel chromatography ensures removal of unreacted substrates .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices like food hydrolysates?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. The deuterated label enables precise differentiation from non-labeled analogs in lipid-rich matrices. Method validation should include recovery studies (85–110%), limit of detection (LOD < 0.1 ng/mL), and matrix effect assessments using blank samples spiked with known concentrations .
Q. How should researchers design experiments to study the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at −86°C (long-term), +4°C (short-term), and room temperature. Monitor degradation via periodic LC-MS analysis. Use Arrhenius kinetics to extrapolate shelf life. Include control samples with antioxidants (e.g., BHT) to assess oxidative stability .
Advanced Research Questions
Q. How can factorial design be applied to optimize the enzymatic synthesis of this compound?
- Methodological Answer : Implement a 2³ factorial design to evaluate factors like enzyme concentration (0.5–2.0 mg/mL), temperature (30–50°C), and solvent polarity (log P 2–4). Response variables include yield and enantiomeric excess. Analyze interactions using ANOVA and response surface modeling. For example, higher enzyme loads may reduce reaction time but increase cost .
Q. What methodologies resolve contradictions in kinetic data during lipase-catalyzed reactions of this compound?
- Methodological Answer : Contradictions often arise from isotopic effects or enzyme-substrate mismatching. Use stopped-flow spectroscopy to monitor real-time reaction progress. Validate kinetic models (e.g., Michaelis-Menten) with deuterated vs. non-deuterated substrates. Cross-check data with alternative enzymes (e.g., Candida antarctica lipase B) to isolate isotopic interference .
Q. How does isotopic labeling (deuteration) affect the compound’s behavior in lipid bilayer systems?
- Methodological Answer : Deuteration alters molecular packing density and phase transition temperatures. Use differential scanning calorimetry (DSC) and neutron scattering to compare deuterated vs. non-deuterated analogs. In membrane fluidity studies, deuterated lipids exhibit reduced mobility, which can be quantified via fluorescence anisotropy with DPH probes .
Q. What novel applications exist for this compound in studying lipid peroxidation mechanisms?
- Methodological Answer : The compound serves as a stable isotope tracer in oxidative stress models. Incubate with liver microsomes or cultured hepatocytes, and track peroxidation products (e.g., malondialdehyde) via GC-MS. Compare deuterated vs. non-deuterated pathways to identify radical-mediated vs. enzymatic oxidation routes .
Key Physicochemical Properties
Notes for Experimental Design
- Error Mitigation : For subsampling, use incremental sampling to minimize preparation errors. Calculate sampling errors (sFE) using IHL factors .
- Data Interpretation : Address isotopic cross-talk in mass spectrometry by optimizing collision energy and using high-resolution instruments (e.g., Orbitrap) .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability per journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
